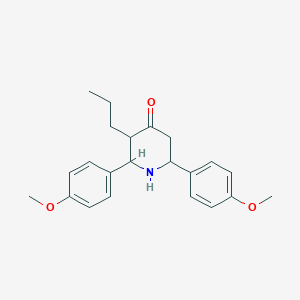
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a propyl chain in its structure makes it an interesting molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions to introduce the propyl group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the piperidin-4-one ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted piperidin-4-one compounds, depending on the specific reagents and conditions used.
科学研究应用
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one involves its interaction with various molecular targets. The methoxy groups and the piperidin-4-one core play crucial roles in its biological activity. The compound can scavenge free radicals, thereby exhibiting antioxidant properties. It can also interact with bacterial cell membranes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound has a methyl group instead of a propyl group at the 1-position and exhibits similar antioxidant and antimicrobial activities.
2,6-Bis(4-methoxyphenyl)piperidin-4-one: Lacks the propyl group but shares the core structure and some biological activities.
Uniqueness
2,6-Bis(4-methoxyphenyl)-3-propylpiperidin-4-one is unique due to the presence of the propyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
属性
分子式 |
C22H27NO3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
2,6-bis(4-methoxyphenyl)-3-propylpiperidin-4-one |
InChI |
InChI=1S/C22H27NO3/c1-4-5-19-21(24)14-20(15-6-10-17(25-2)11-7-15)23-22(19)16-8-12-18(26-3)13-9-16/h6-13,19-20,22-23H,4-5,14H2,1-3H3 |
InChI 键 |
XVELDBZHBLEZHS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(NC(CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


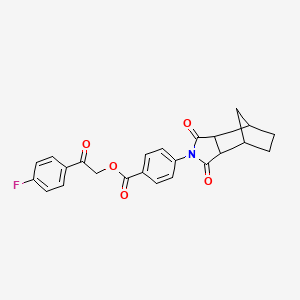
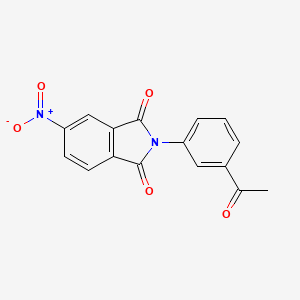
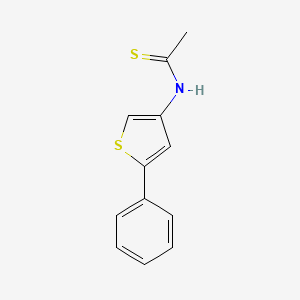
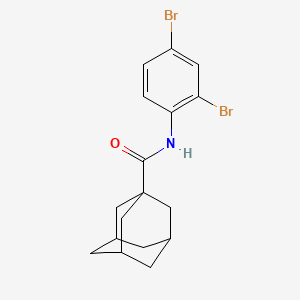
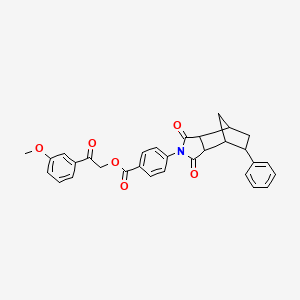
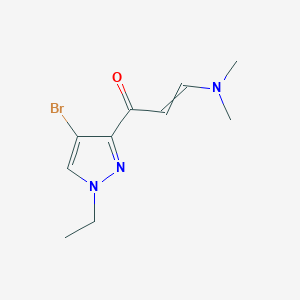

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
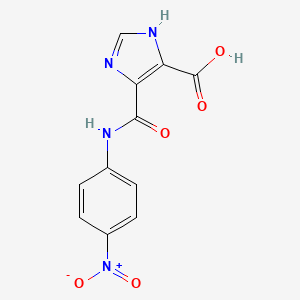
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
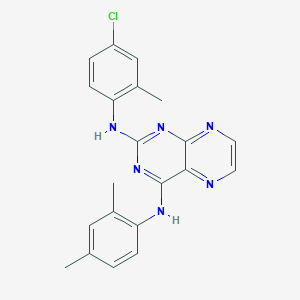
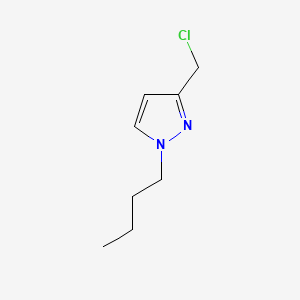
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![(2S,5R)-5-{4-[(2-fluorophenyl)methoxy]phenyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15151043.png)
